molecular formula C16H16N2O4S B2670007 methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate CAS No. 477857-73-1

methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

Cat. No.: B2670007
CAS No.: 477857-73-1
M. Wt: 332.37
InChI Key: UGMOKJMRAHVOJW-UHFFFAOYSA-N
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Description

Introduction to Thiophene-Pyrrole-Pyrrolidinyl Hybrid Systems

Historical Development of Heterocyclic Chemistry Leading to Multi-Ring Systems

Heterocyclic chemistry emerged in the early 19th century alongside foundational discoveries in organic chemistry. Brugnatelli’s isolation of alloxan from uric acid in 1818 marked one of the first documented encounters with heterocycles. By the mid-1800s, key milestones included Runge’s identification of pyrrole via dry distillation (1834) and Döbereiner’s synthesis of furan derivatives using sulfuric acid and starch (1832). The late 19th century saw Viktor Meyer’s isolation of thiophene from benzene contaminants, revealing its aromatic character and reactivity akin to benzene.

The 20th century witnessed systematic classification efforts, notably the Hantzsch-Widman nomenclature, which standardized naming conventions for heterocycles. The discovery that over 59% of U.S. FDA-approved drugs contain nitrogen heterocycles underscored their pharmacological relevance. Multi-ring systems, such as thiophene-pyrrole conjugates, gained prominence due to their electronic delocalization and structural tunability, enabling applications in dyes, polymers, and pharmaceuticals.

Table 1: Key Historical Milestones in Heterocyclic Chemistry
Year Discovery/Advancement Significance
1818 Isolation of alloxan First documented heterocycle
1832 Synthesis of furan derivatives Early exploration of oxygen heterocycles
1882 Isolation of thiophene Revealed aromatic heterocyclic systems
1906 Synthetic indigo production Industrial application of heterocycles
1951 Chargaff’s rule Linked heterocycles to genetic coding

Significance of Thiophene-Pyrrole Conjugates in Heterocyclic Research

Thiophene-pyrrole conjugates combine two electron-rich aromatic systems, enabling extended π-conjugation and unique optoelectronic properties. Thiophene, a five-membered sulfur-containing ring, exhibits aromatic stability comparable to benzene, while pyrrole, a nitrogen-containing analog, contributes basicity and hydrogen-bonding capabilities. Their fusion creates hybrid structures with enhanced charge transport properties, making them valuable in organic semiconductors and conductive polymers.

For example, alternating copolymers of thiophene and pyrrole, synthesized via organometallic polycondensation, demonstrate tunable band gaps and redox activity. These materials have been explored for use in organic field-effect transistors (OFETs) and photovoltaic devices. The compound methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate extends this concept by incorporating a pyrrolidinyl-acetyl substituent, which may modulate solubility and electronic interactions.

Table 2: Comparative Properties of Thiophene and Pyrrole
Property Thiophene Pyrrole
Aromaticity High (6π-electrons) High (6π-electrons)
Reactivity Electrophilic substitution Acidic NH proton
Electronic Contribution Electron-rich sulfur Electron-donating nitrogen
Common Applications Conductive polymers, pharmaceuticals Catalysis, bioactive molecules

Evolution of Pyrrolidinyl-Functionalized Heterocyclic Compounds

Pyrrolidine, a saturated five-membered nitrogen heterocycle, introduces conformational flexibility and basicity into heterocyclic systems. Functionalization with pyrrolidinyl groups enhances solubility, bioavailability, and steric interactions, making these derivatives attractive for drug design. For instance, pyrrolidinyl-containing compounds are prevalent in antipsychotics (e.g., risperidone) and antivirals due to their ability to engage hydrogen bonds and van der Waals interactions with biological targets.

In the context of thiophene-pyrrole hybrids, pyrrolidinyl-acetyl substituents serve multiple roles:

  • Electronic Modulation : The electron-donating pyrrolidinyl group may alter the electron density of the conjugated system, affecting optoelectronic properties.
  • Steric Effects : The bulky pyrrolidinyl moiety can influence molecular packing in solid-state applications.
  • Solubility Enhancement : Saturated rings improve solubility in organic solvents, facilitating solution-processable materials.

Current Research Landscape and Academic Interest

Recent advancements in heterocyclic chemistry emphasize the exploration of novel ring systems and hybrid architectures. Computational studies, such as those leveraging machine learning, predict over 3,000 synthetically tractable yet unexplored heterocycles, highlighting the potential for innovation. Thiophene-pyrrole-pyrrolidinyl hybrids are particularly promising due to their multifunctionality.

Key Research Directions:
  • Synthetic Methodologies : Modern techniques like the Gewald reaction and McMurry coupling enable precise construction of multi-ring systems.
  • Materials Science : Hybrid systems are being tested in organic electronics, with recent studies reporting charge carrier mobilities exceeding 1 cm²/V·s in copolymer-based OFETs.
  • Drug Discovery : Functionalized hybrids are screened for kinase inhibition and antimicrobial activity, capitalizing on the pharmacophoric features of thiophene and pyrrole.
Table 3: Recent Advances in Thiophene-Pyrrole-Pyrrolidinyl Hybrids
Study Focus Methodology Key Finding
Conductive Polymers McMurry coupling Alternating copolymers show band gaps of 2.1–2.4 eV
Bioactive Molecules Structure-activity relationship (SAR) Pyrrolidinyl groups enhance binding to serotonin receptors
Computational Design Machine learning (VEHICLe database) Identified 24,847 potential heterocycles for synthesis

Properties

IUPAC Name

methyl 3-[2-(2-oxo-2-pyrrolidin-1-ylacetyl)pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-22-16(21)14-12(6-10-23-14)18-9-4-5-11(18)13(19)15(20)17-7-2-3-8-17/h4-6,9-10H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMOKJMRAHVOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The pyrrolidine derivative is then subjected to acylation using 2-oxo-2-(1-pyrrolidinyl)acetyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrrole Ring: The acylated product is further reacted with a suitable pyrrole precursor under controlled conditions to form the pyrrole ring.

    Thiophene Carboxylation: Finally, the thiophene ring is introduced through a carboxylation reaction using methyl thiophene-2-carboxylate under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Comparison

The compounds below share a common methyl thiophenecarboxylate backbone but differ in substituents at the acetyl position:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) CAS Number
Methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate (Target) 1-Pyrrolidinyl Not Provided¹ Not Provided¹ Not Provided¹
Methyl 3-{2-[2-(morpholin-4-yl)-2-oxoacetyl]-1H-pyrrol-1-yl}thiophene-2-carboxylate Morpholin-4-yl Not Provided² Not Provided² Not Provided²
Methyl 3-(2-(2-oxo-2-[4-(trifluoromethyl)anilino]acetyl)-1H-pyrrol-1-yl)-2-thiophenecarboxylate 4-(Trifluoromethyl)anilino C₁₉H₁₃F₃N₂O₄S 422.38 477857-78-6
Methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate 4-Fluoroanilino Not Provided⁴ Not Provided⁴ 477857-76-4
Key Observations:
  • Pyrrolidinyl vs. Morpholinyl: The target compound’s pyrrolidinyl group (a saturated 5-membered amine ring) contrasts with the morpholinyl analog’s oxygen-containing 6-membered ring ().
  • Anilino Derivatives: The 4-(trifluoromethyl)anilino () and 4-fluoroanilino () substituents introduce aromaticity and varying lipophilicity. The trifluoromethyl group enhances metabolic stability and membrane permeability compared to the fluoro group .

Physicochemical Properties

  • Molar Mass: The 4-(trifluoromethyl)anilino derivative (422.38 g/mol) is heavier than the fluoroanilino analog (estimated ~380–390 g/mol), reflecting the CF₃ group’s contribution .
  • Melting Points: Limited data; however, related compounds (e.g., pyrazolo-pyrimidine derivatives in ) exhibit MPs >200°C, suggesting high crystallinity.

Biological Activity

Methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate (CAS No. 477857-73-1) is a compound of interest due to its potential biological activities. Its unique structure, comprising a thiophene ring and pyrrolidine moiety, suggests various pharmacological applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC16H16N2O4S
Molecular Weight332.37 g/mol
CAS Number477857-73-1
SynonymsMethyl 3-(2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl)-2-thiophenecarboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyrrolidine and thiophene groups suggests potential interactions with receptors involved in neuropharmacology and anti-inflammatory pathways.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. The thiophene ring is known for its role in enhancing antimicrobial efficacy due to its electron-rich nature.
  • Cytotoxic Effects : Research has shown that derivatives of this compound can induce cytotoxicity in cancer cell lines, suggesting a potential role in cancer therapeutics. The mechanism may involve the induction of apoptosis or cell cycle arrest.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways such as NF-kB.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7) to evaluate the cytotoxic effects of the compound. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating strong cytotoxicity at lower concentrations compared to standard chemotherapeutics.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of thiophene-based compounds. For instance:

  • Structural Variations : Modifying substituents on the thiophene ring can significantly alter the pharmacological profile, enhancing selectivity and potency against specific targets.
  • Synergistic Effects : Combining this compound with other agents has shown synergistic effects, improving therapeutic outcomes in preclinical models.

Q & A

Q. Table 1: Key Differences Between 3- and 4-Trifluoromethyl Isomers

Property3-Trifluoromethyl Isomer 4-Trifluoromethyl Isomer
CAS Number477857-77-5477857-78-6
Melting Point152–154°C148–150°C
Solubility in DMSOHighModerate
¹³C NMR (CF₃ signal)121.5 ppm120.8 ppm

(Advanced) What methodologies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves: Standardize assays (e.g., IC₅₀ measurements) using controls like cisplatin for cytotoxicity .
  • Metabolite Profiling: Use LC-MS to identify degradation products that may skew activity results .
  • Crystallographic Analysis: Resolve binding modes in protein-ligand complexes to explain potency variations .

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